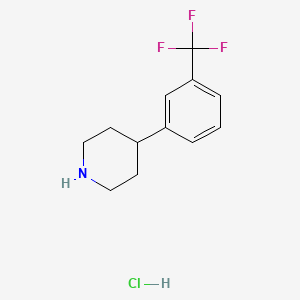

4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-3,8-9,16H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZONGZRKSIERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623918 | |

| Record name | 4-[3-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6652-16-0 | |

| Record name | 4-[3-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Trifluoromethylphenyl)piperidine, HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Trifluoromethylphenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and scalable synthesis pathway for 4-(3-trifluoromethylphenyl)piperidine hydrochloride, a key building block in the development of various pharmaceutical agents. The described methodology is a multi-step process commencing with readily available starting materials and proceeding through key intermediates to afford the final product in good yield and purity. This document details the experimental protocols for each synthetic transformation and presents the associated quantitative data in a clear, tabular format.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a four-step sequence starting from N-Boc-4-piperidone. The pathway involves the introduction of the 3-(trifluoromethyl)phenyl moiety via a Grignard reaction, followed by dehydration, reduction of the resulting olefin, and finally, deprotection of the piperidine nitrogen with concurrent formation of the hydrochloride salt.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, including yields and purity, are summarized in the subsequent tables.

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate

This initial step involves the nucleophilic addition of a Grignard reagent, prepared from 3-bromobenzotrifluoride, to N-Boc-4-piperidone.

Experimental Protocol:

To a solution of 3-bromobenzotrifluoride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.3 equivalents) are added. The mixture is gently heated to initiate the formation of the Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. Once the formation of the Grignard reagent is complete, the solution is cooled to -78 °C. A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is then added dropwise to the cooled Grignard solution. The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by flash column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

The tertiary alcohol intermediate is dehydrated under acidic conditions to introduce a double bond within the piperidine ring.

Experimental Protocol:

The crude or purified tert-butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane or toluene. An acid catalyst, for example, trifluoroacetic acid (TFA) (0.1 to 1.0 equivalent), is added to the solution. The reaction mixture is heated to reflux and stirred for a period of time until TLC analysis indicates the complete consumption of the starting material. Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the tetrahydropyridine derivative. This intermediate can often be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate

The double bond in the tetrahydropyridine intermediate is reduced via catalytic hydrogenation to yield the fully saturated piperidine ring.

Experimental Protocol:

The tert-butyl 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (1.0 equivalent) is dissolved in a suitable solvent, typically ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (typically at a pressure of 1-5 atm) at room temperature. The reaction progress is monitored by TLC or gas chromatography (GC). Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to give the N-Boc protected piperidine derivative, which is often of sufficient purity for the subsequent step.

Step 4: Synthesis of this compound

The final step involves the removal of the N-Boc protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.

Experimental Protocol:

The tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate (1.0 equivalent) is dissolved in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate. A solution of hydrogen chloride in the chosen solvent (e.g., 4 M HCl in dioxane) is added in excess (typically 3-10 equivalents). The reaction mixture is stirred at room temperature for a period ranging from 1 to 16 hours, with the progress monitored by TLC.[1] The formation of a precipitate, the hydrochloride salt, is often observed. Upon completion of the deprotection, the solvent can be removed under reduced pressure.[1] Alternatively, the product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration. The resulting solid is washed with the non-polar solvent and dried under vacuum to yield this compound as a white to off-white solid.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected outcomes for each step of the synthesis.

Table 1: Reagents and Conditions

| Step | Key Reagents | Solvent(s) | Temperature | Reaction Time |

| 1 | N-Boc-4-piperidone, 3-Bromobenzotrifluoride, Mg | Anhydrous THF | -78 °C to rt | 2-4 hours |

| 2 | tert-Butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate, TFA | Dichloromethane or Toluene | Reflux | 1-3 hours |

| 3 | tert-Butyl 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate, H₂, Pd/C | Ethanol or Methanol | Room Temperature | 4-12 hours |

| 4 | tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate, HCl solution | 1,4-Dioxane, Methanol, or Ethyl Acetate | Room Temperature | 1-16 hours |

Table 2: Product Yield and Purity

| Step | Product | Expected Yield (%) | Typical Purity (%) |

| 1 | tert-Butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate | 75-90 | >95 (after chromatography) |

| 2 | tert-Butyl 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate | 85-95 | >90 (crude) |

| 3 | tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate | 90-99 | >95 (crude) |

| 4 | This compound | 90-98 | >98 (after precipitation/filtration) |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

This comprehensive guide provides a robust and well-defined pathway for the synthesis of this compound. The described methods are based on established and reliable chemical transformations, offering a scalable and efficient route for the production of this important pharmaceutical intermediate. Researchers and drug development professionals can utilize this information to support their synthetic chemistry programs.

References

The Enigmatic Mechanism of Action: A Technical Guide to 4-(3-Trifluoromethylphenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 4-(3-Trifluoromethylphenyl)piperidine hydrochloride, a compound of significant interest within the landscape of neuropharmacology. While direct and comprehensive pharmacological data for this specific molecule remains limited in publicly accessible literature, this document synthesizes information from closely related analogues and the broader class of trifluoromethylphenyl piperidines to postulate its primary molecular targets and downstream signaling effects. The evidence strongly suggests that this compound functions as a modulator of monoamine transporters, with a potential affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide presents illustrative quantitative data, detailed experimental protocols for assessing such interactions, and visual diagrams of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting the central nervous system. The introduction of a trifluoromethylphenyl moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. The trifluoromethyl group, a potent electron-withdrawing group, enhances metabolic stability and lipophilicity, which can lead to improved blood-brain barrier penetration and stronger interactions with hydrophobic pockets within biological targets. This guide focuses on the 3-trifluoromethylphenyl substituted piperidine, a structure that suggests a specific pharmacological profile.

Postulated Mechanism of Action: Monoamine Transporter Inhibition

Based on the structure-activity relationships of analogous compounds, the primary mechanism of action for this compound is likely the inhibition of monoamine transporters. These transporters are critical for regulating the synaptic concentrations of key neurotransmitters—dopamine, serotonin, and norepinephrine—and are well-established targets for drugs treating a range of neurological and psychiatric disorders.

Primary Molecular Targets

-

Dopamine Transporter (DAT): The 4-phenylpiperidine core is a classic pharmacophore for DAT ligands. Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism central to the action of psychostimulants and some antidepressants.

-

Serotonin Transporter (SERT): Many psychoactive compounds with a piperidine ring exhibit affinity for SERT. SERT inhibition increases synaptic serotonin and is the hallmark of selective serotonin reuptake inhibitors (SSRIs).

-

Norepinephrine Transporter (NET): Affinity for NET is also plausible, which would lead to elevated norepinephrine levels in the synapse, a mechanism associated with certain antidepressants and ADHD medications.

Quantitative Data (Illustrative)

| Target Transporter | Radioligand | Kᵢ (nM) - Illustrative |

| Dopamine (DAT) | [³H]WIN 35,428 | 15 - 50 |

| Serotonin (SERT) | [³H]Citalopram | 100 - 250 |

| Norepinephrine (NET) | [³H]Nisoxetine | 50 - 150 |

Experimental Protocols

To empirically determine the binding affinities and functional activity of this compound, the following detailed experimental protocols are recommended.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of the test compound for DAT, SERT, and NET.

4.1.1. Materials

-

Cell Membranes: Membranes from HEK-293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands:

-

For DAT: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)

-

For SERT: [³H]Citalopram (specific activity ~70-85 Ci/mmol)

-

For NET: [³H]Nisoxetine (specific activity ~70-85 Ci/mmol)

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control:

-

For DAT: 10 µM GBR 12909

-

For SERT: 10 µM Fluoxetine

-

For NET: 10 µM Desipramine

-

-

Test Compound: this compound dissolved in DMSO.

-

Scintillation Cocktail and Scintillation Counter.

4.1.2. Procedure

-

Thaw the cell membrane preparations on ice.

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of the respective radioligand (at a concentration close to its Kd).

-

50 µL of the cell membrane preparation (protein concentration optimized for each transporter).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

4.1.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value for the test compound by performing a non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental workflow for the radioligand binding assay.

Signaling Pathways

Inhibition of monoamine transporters by this compound would lead to an accumulation of the respective neurotransmitters in the synaptic cleft. This elevated neurotransmitter concentration results in enhanced and prolonged activation of postsynaptic receptors.

Dopaminergic Signaling Pathway

Inhibition of DAT increases synaptic dopamine, which then acts on postsynaptic dopamine receptors (D1-like and D2-like families).

Postulated signaling cascade following DAT inhibition.

Logical Relationships in Structure-Activity

The pharmacological profile of trifluoromethylphenyl piperidines is dictated by specific structural features.

Structure-property relationships for the compound class.

Conclusion

While definitive experimental data for this compound is yet to be published, the structural analogy to known monoamine transporter inhibitors provides a strong basis for its putative mechanism of action. This technical guide offers a foundational framework for researchers and drug development professionals to design and execute experiments to elucidate the precise pharmacological profile of this compound. The provided protocols and conceptual diagrams are intended to serve as a catalyst for further investigation into this promising area of neuropharmacology. Future studies should focus on obtaining empirical binding and functional data to validate the hypotheses presented herein.

Biological activity of trifluoromethylphenyl piperidine derivatives

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Piperidine Derivatives

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and natural products.[1][2][3] The incorporation of a trifluoromethylphenyl (TFMP) group into the piperidine core creates a class of compounds with significant therapeutic potential. The trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, modulates the physicochemical properties of the molecule.[1] It can alter the pKa of nearby functional groups, enhance lipophilicity, improve metabolic stability by blocking sites prone to oxidative metabolism, and ultimately influence the compound's potency, selectivity, and pharmacokinetic profile.[1][4]

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR), diverse biological activities, and key experimental methodologies associated with trifluoromethylphenyl piperidine derivatives, intended for researchers and professionals in drug development.

Quantitative Data Summary: Biological Activity

The biological activity of trifluoromethylphenyl piperidine derivatives is highly dependent on the substitution pattern on both the phenyl and piperidine rings. The following tables summarize quantitative data for various biological targets.

Table 1: Structure-Activity Relationship (SAR) of Trifluoromethylphenyl Piperidines as Monoamine Transporter Ligands Data is illustrative and based on typical findings in the literature.[1]

| Compound ID | CF3 Position | R1 (Piperidine N) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| A-1 | meta | H | 15 | 250 | 120 |

| A-2 | para | H | 45 | 180 | 95 |

| A-3 | ortho | H | 90 | 310 | 200 |

| A-4 | meta | CH3 | 8 | 205 | 100 |

Abbreviations: DAT - Dopamine Transporter; SERT - Serotonin Transporter; NET - Norepinephrine Transporter; Ki - Inhibition Constant.

Table 2: Enzyme Inhibitory Activity of Trifluoromethylphenyl Piperidine Derivatives Data is compiled from various studies on different compound series.

| Compound Class | Target Enzyme | Lead Compound Example | IC50 | Ki | Reference |

| Piperidines | MAO-A | 4l | 0.40 µM | - | [2] |

| Piperidines | MAO-B | 4n | 1.01 µM | - | [2] |

| Piperidines | Elastase | 4b | - | 0.6 µM | [2] |

| Piperidines | α-glucosidase | 1-8 series | "Extraordinary" | - | [2] |

Abbreviations: MAO - Monoamine Oxidase; IC50 - Half-maximal inhibitory concentration.

Table 3: Anthelmintic Activity of a Trifluoromethylphenyl Piperazine Derivative Note: This derivative is a piperazine, a closely related scaffold.

| Compound | Target Species | Assay | EC50 / Efficacy | Reference |

| PAPP | H. contortus (L3 larvae) | Larval Migration | 9.36 µM | [5] |

| PAPP | T. colubriformis (L3 larvae) | Larval Migration | 11.8 µM | [5] |

| PAPP | H. contortus (in vivo, gerbil) | Oral/SC dose (100 mg/kg) | >99% efficacy | [5] |

| PAPP | T. circumcincta (in vivo, gerbil) | Oral/SC dose (100 mg/kg) | >98% efficacy | [5] |

Abbreviations: PAPP - p-amino-phenethyl-m-trifluoromethylphenyl piperazine; EC50 - Half-maximal effective concentration.

Pharmacological Profiles and Structure-Activity Relationships (SAR)

The position of the trifluoromethyl group and other substituents critically determines the biological activity.[1] These structural changes affect the molecule's conformation, dictating its binding affinity for targets like G-protein coupled receptors (GPCRs), enzymes, and transporters.[1]

-

Central Nervous System (CNS) Activity : Many TFMP piperidine derivatives target CNS proteins. They have shown significant affinity for the dopamine transporter (DAT), acting as reuptake inhibitors.[1] This mechanism increases extracellular dopamine levels, which is relevant for conditions like ADHD and depression. Additionally, derivatives have been developed as high-affinity ligands for the NMDA receptor's PCP binding site, which is a target for neurodegenerative diseases.[6] Some analogs also interact with serotonin (5-HT) receptors, such as the 5-HT1A subtype, displaying anxiolytic effects.[7][8]

-

Anti-Inflammatory Activity : Certain N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have demonstrated potent anti-inflammatory properties.[9] These compounds inhibit the production of key inflammatory mediators, including tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells.[9] In vivo studies have shown that these derivatives can significantly reduce carrageenan-induced paw edema in rats.[9]

-

Enzyme Inhibition : This class of compounds has been investigated as inhibitors for various enzymes.[2] Notably, derivatives have shown potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B), α-glucosidase, and cholinesterases, suggesting potential applications in neurodegenerative and metabolic diseases.[2]

-

Antimicrobial and Antiviral Activity : The TFMP piperidine scaffold has been explored for antimicrobial applications. Studies have shown that specific derivatives possess activity against Mycobacterium tuberculosis.[10] Furthermore, certain indoline-2,3-dione derivatives featuring a trifluoromethyl piperidinyl sulfonyl moiety have been synthesized and evaluated as potential antiviral agents.[11]

Visualizing Relationships and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex relationships and workflows in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Structure-Activity Relationship of 4-Arylpiperidines: A Technical Guide for Drug Development

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for designing ligands targeting a variety of receptors and transporters, particularly within the central nervous system (CNS). This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-arylpiperidines, focusing on their interactions with opioid, dopamine, and sigma receptors. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Structure and Pharmacophore

The 4-arylpiperidine pharmacophore consists of a central piperidine ring, an aryl group at the 4-position, and a substituent on the piperidine nitrogen. Modifications at these three key positions—the N-substituent, the aryl ring, and the piperidine ring itself—dramatically influence the compound's binding affinity, selectivity, and functional activity at its molecular target.

dot

Caption: Key pharmacophoric elements of the 4-arylpiperidine scaffold.

Structure-Activity Relationship at Opioid Receptors

4-Arylpiperidines are extensively studied as opioid receptor antagonists. The following data, derived from studies on trans-3,4-dimethyl-4-arylpiperidine derivatives, illustrates the impact of substitutions on the aryl ring's phenolic hydroxyl group on binding affinity for µ (mu), κ (kappa), and δ (delta) opioid receptors.[1][2]

Quantitative SAR Data: Opioid Receptor Antagonists

| Compound | R Group (Aryl Substituent) | µ Kᵢ (nM) | κ Kᵢ (nM) | δ Kᵢ (nM) |

| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |

| 2 | 2-OH | 1.9 | 15 | 118 |

| 3 | 4-OH | 11 | 22 | 260 |

| 4 | 3-OCH₃ | 16 | 13 | 160 |

| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |

| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |

| 7 | 3-OCON(CH₃)₂ | 1.0 | 2.0 | 50 |

Data sourced from a comparative analysis of trans-3,4-dimethyl-4-arylpiperidine derivatives.[1]

Key SAR Insights for Opioid Antagonists:

-

Aryl Hydroxyl Position: The position of the phenolic hydroxyl group on the aryl ring is critical. A hydroxyl group at the 3-position (meta) provides the highest affinity for all three opioid receptor subtypes.[1][2] Moving the hydroxyl to the 2-position (ortho) or 4-position (para) significantly decreases binding affinity.[1][2]

-

Hydroxyl Modification: Methylation of the 3-hydroxyl group (Compound 4) leads to a notable decrease in binding affinity.[1]

-

Bioisosteric Replacement: Replacing the hydroxyl group with carbamate moieties (Compounds 5-7) retains high affinity, comparable to the parent phenol compound.[2] This suggests that the hydrogen-bonding capability of the hydroxyl group can be successfully mimicked by the carbamate group.

Structure-Activity Relationship at Dopamine and Sigma Receptors

The 4-arylpiperidine scaffold also serves as a template for ligands of dopamine and sigma receptors. SAR studies have focused on diverging the activity between these two receptor families by modifying the N-substituent and the aryl group.

Quantitative SAR Data: Dopamine D₄ and Sigma σ₁ Receptor Ligands

| Compound | N-Substituent | Aryl Group | σ₁ Kᵢ (nM) | D₄ Kᵢ (nM) |

| A | -CH₂-c-C₃H₅ | 2-methoxyphenyl | 4.6 | 1.5 |

| B | -CH₂-c-C₃H₅ | 2-methylphenyl | 37 | >1000 |

| C | -CH₂-c-C₃H₅ | 2-chlorophenyl | 2.1 | 1.4 |

| D | -CH₂-c-C₄H₇ | 2-methoxyphenyl | 1.1 | 1.4 |

Data adapted from studies on piperidine-based scaffolds for σ₁ and D₄ receptors.[3]

Key SAR Insights for Dopamine and Sigma Ligands:

-

Aryl Group Substitution: Subtle changes to the aryl group can create selectivity. For instance, replacing a 2-methoxyphenyl group (Compound A) with a 2-methylphenyl group (Compound B) drastically reduces D₄ affinity while retaining moderate σ₁ activity.[3]

-

N-Substituent Lipophilicity: Increasing the size and lipophilicity of the N-substituent (e.g., from cyclopropylmethyl to cyclobutylmethyl) can enhance affinity for both receptors, as seen in the transition from Compound A to Compound D.[3]

-

Pharmacophore Overlap: The SAR for σ₁ and D₄ receptors shows some overlap. Both receptors have binding sites that accommodate a basic nitrogen (from the piperidine ring) and aromatic groups that can participate in π-π stacking interactions.[3] The divergence in SAR often arises from the specific steric and electronic requirements of the substitution on the aryl ring.[3]

Experimental Protocols

The quantitative data presented in this guide is typically generated through standardized in vitro assays. The following sections detail the common methodologies.

Radioligand Binding Assays

This is the primary method used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human µ-opioid receptor) are prepared through homogenization and centrifugation.[1]

-

Assay Incubation: The cell membranes are incubated in a buffer solution with a specific concentration of a radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of the unlabeled test compound.[1]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.[1]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[1]

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).[1] The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[1]

-

dot

Caption: Workflow for a typical radioligand binding assay.

Functional Assays

While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. A common example is the [³⁵S]GTPγS binding assay.

Objective: To measure G-protein activation following receptor stimulation by a test compound.

General Protocol:

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing the G-protein coupled receptor (GPCR) of interest are prepared.

-

Assay Incubation: Membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Agonist Stimulation: An agonist will activate the GPCR, causing it to exchange GDP for GTP. The [³⁵S]GTPγS binds to the activated G-protein.

-

Separation and Quantification: The mixture is filtered, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound are determined from dose-response curves.

Conclusion

The 4-arylpiperidine scaffold remains a highly versatile and fruitful starting point for the design of CNS-active agents. The structure-activity relationships discussed herein highlight the critical role of systematic modification of the N-substituent and the aryl ring. For opioid antagonists, the 3-position of the aryl ring is optimal for hydroxyl or bioisosteric replacements.[2] For dopamine and sigma receptor ligands, subtle electronic and steric changes on the aryl ring can be exploited to achieve desired selectivity profiles.[3] A thorough understanding of these SAR principles, combined with robust experimental evaluation using the protocols described, is essential for the successful development of novel therapeutics based on this important chemical class.

References

In Vitro Pharmacological Profile of 4-(3-Trifluoromethylphenyl)piperidine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro pharmacological profile of 4-(3-trifluoromethylphenyl)piperidine HCl, a member of the trifluoromethylphenyl piperidine class of compounds. Due to a lack of publicly available, specific experimental data for this exact molecule, this document presents a profile based on the known structure-activity relationships (SAR) of this chemical class. It includes hypothetical quantitative data for receptor binding and functional activity to serve as a comparative benchmark. Detailed experimental protocols for key assays relevant to this class of compounds are provided, alongside visualizations of experimental workflows and potential signaling pathways to guide researchers in the evaluation of this and similar molecules.

Introduction

The 4-arylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). The introduction of a trifluoromethyl (CF3) group onto the phenyl ring can significantly modulate a compound's pharmacological properties, including its potency, selectivity, and metabolic stability. The electron-withdrawing nature of the CF3 group can alter the pKa of the piperidine nitrogen, influencing its interaction with biological targets, while its lipophilicity can enhance membrane permeability and binding to hydrophobic pockets within receptors and transporters.[1] This guide focuses on the 3-trifluoromethylphenyl substituted piperidine, providing a framework for its in vitro pharmacological characterization.

Predicted In Vitro Pharmacological Profile

Based on the structure-activity relationships of related 4-(trifluoromethylphenyl)piperidine derivatives, 4-(3-trifluoromethylphenyl)piperidine HCl is predicted to exhibit significant affinity for monoamine transporters. The following tables present hypothetical, yet representative, quantitative data for the binding affinity and functional activity of this compound class.

Data Presentation

Table 1: Hypothetical Binding Affinity Profile (Ki in nM)

This table summarizes the predicted inhibitory constants (Ki) of 4-(3-trifluoromethylphenyl)piperidine derivatives at key monoamine transporters.

| Compound ID | R1 | R2 | Phenyl Substitution | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| 2b (representative) | CH₃ | H | 3-CF₃ | 15.3 | 120.1 | 98.6 |

Data is hypothetical and for illustrative purposes, based on structure-activity relationships for this class of compounds.[1]

Table 2: Hypothetical Functional Activity Profile (IC50 in nM)

This table presents the predicted half-maximal inhibitory concentrations (IC50) for the inhibition of monoamine uptake.

| Compound ID | R1 | R2 | Phenyl Substitution | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |

| 2b (representative) | CH₃ | H | 3-CF₃ | 25.8 | 215.3 | 175.9 |

Data is hypothetical and for illustrative purposes, based on structure-activity relationships for this class of compounds.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible pharmacological characterization of novel compounds. The following are representative protocols for key in vitro assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human dopamine transporter (hDAT).[1]

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing hDAT.

-

Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.

-

Test Compound: 4-(3-Trifluoromethylphenyl)piperidine HCl.

-

Scintillation Cocktail and Counter.

-

Glass Fiber Filters.

Procedure:

-

Thaw the hDAT-expressing cell membranes on ice.

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[1]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[1]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]

cAMP Functional Assay for G-protein Coupled Receptors (GPCRs)

This protocol is a representative method for determining the functional activity of a test compound at a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells: HEK293 cells stably expressing the GPCR of interest.

-

cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or similar).

-

Agonist/Antagonist: Known reference compounds for the GPCR.

-

Test Compound: 4-(3-Trifluoromethylphenyl)piperidine HCl.

-

Cell Culture Medium and Reagents.

-

Plate Reader: Capable of detecting the assay signal (e.g., fluorescence, luminescence).

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference ligands.

-

Assay:

-

For Agonist Mode: Add the test compound to the cells and incubate for a specified time.

-

For Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis:

-

For Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ value.

-

For Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC₅₀ value.

-

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex relationships and workflows.

Conclusion

While specific experimental data for 4-(3-trifluoromethylphenyl)piperidine HCl remains elusive in public literature, the principles of medicinal chemistry and the established SAR for the trifluoromethylphenyl piperidine class suggest it is a promising candidate for modulation of monoamine transporters. This guide provides a foundational framework for its in vitro pharmacological evaluation, including representative data and detailed experimental protocols. The provided visualizations of workflows and potential signaling pathways are intended to aid researchers in the design and execution of their studies. Further empirical investigation is required to definitively elucidate the in vitro pharmacological profile of this compound.

References

A Technical Guide to the Discovery and Synthesis of Novel Piperidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] This six-membered nitrogen-containing heterocycle is a key building block in the synthesis of medicinal agents, featured in over 70 FDA-approved drugs.[3][4] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and metabolic stability enhance the druggability of compounds.[1][2] This guide provides a comprehensive overview of modern synthetic strategies, pharmacological applications, and key experimental methodologies pertinent to the discovery and development of novel piperidine-based therapeutics.

Synthetic Strategies for Piperidine Scaffolds

The development of fast and cost-effective methods for synthesizing substituted piperidines is a critical task in modern organic chemistry.[5] Key strategies can be broadly categorized into hydrogenation/reduction of pyridine precursors and various intra- and intermolecular cyclization reactions.[5][6]

Common Synthetic Routes:

-

Hydrogenation of Pyridines: This is a fundamental and widely used method for obtaining the piperidine core.[5] Various catalysts, including ruthenium, rhodium, and nickel-based systems, have been developed for efficient and stereoselective hydrogenation of substituted pyridines.[5]

-

Reductive Amination: The condensation of amines with aldehydes or ketones, followed by the reduction of the resulting imine, is a common method for forming the C-N bonds necessary for the piperidine ring, particularly in [5+1] annulations.[7]

-

Intramolecular Cyclization: Numerous approaches exist for preparing piperidines via intramolecular ring closure, including aza-Michael reactions, metal-catalyzed cyclizations, and radical cyclizations.[5]

-

Multi-component Reactions (MCRs): These reactions involve combining three or more starting materials in a single step to form complex products, offering an efficient route to highly substituted piperidine derivatives.[5]

-

Dieckmann Condensation: This intramolecular reaction is frequently used to synthesize 4-piperidones, which are valuable intermediates for many piperidine-based drugs.[8]

Below is a generalized workflow for the discovery of novel piperidine-based compounds, from initial screening to lead optimization.

Pharmacological Applications and Novel Compounds

Piperidine derivatives exhibit a wide spectrum of biological activities and are utilized in over twenty classes of pharmaceuticals, including anticancer, antiviral, neuroprotective, and antimicrobial agents.[2][5][9]

-

Anticancer Activity: Piperidine moieties are integral to numerous anticancer drugs.[1] They can modulate critical signaling pathways (e.g., NF-κB, PI3K/Akt), induce apoptosis, and inhibit angiogenesis.[10][11] For example, certain derivatives have shown potent activity against prostate, breast, and colon cancer cell lines.[11]

-

Neuropharmacological Activity: Many piperidine-containing compounds act on the central nervous system (CNS) by interacting with neurotransmitter receptors for dopamine, serotonin, and acetylcholine.[10][12] Donepezil, a piperidine derivative, is a leading drug for Alzheimer's disease therapy that functions as an acetylcholinesterase inhibitor.[9]

-

Antiviral Activity: Novel piperidine-based derivatives have been identified as potent inhibitors of influenza virus replication.[13][14] Structure-activity relationship (SAR) studies have shown that specific linkages, such as an ether bond between a quinoline and piperidine ring, are critical for antiviral activity.[13][14]

-

Antimicrobial Activity: Piperidine derivatives have demonstrated potential as agents against various bacteria and fungi, including drug-resistant strains like MRSA.[10] Their mechanism can involve the disruption of the bacterial cell membrane.[10]

Quantitative Biological Activity Data

The following tables summarize the in vitro cytotoxic activity of several recently investigated piperidine derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Selected Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] |

| Compound 17a | PC3 | Prostate | 0.81 | [1][11] |

| Compound 17a | MGC803 | Gastric | 1.09 | [1] |

| Compound 17a | MCF-7 | Breast | 1.30 | [1] |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |

| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) |[1] |

Table 2: Anti-Influenza Virus Activity

| Compound | Virus Strain | EC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 11e | Influenza A | 0.05 | > 160,000 | [13][14] |

| P114F5 | Influenza A | 13.9 | N/A |[13] |

Signaling Pathway Modulation: TGF-β Pathway

The biological activities of piperidine derivatives are often linked to their ability to modulate specific cellular signaling pathways.[1] For instance, piperine, a well-known natural alkaloid containing a piperidine ring, has been shown to inhibit the TGF-β signaling pathway, which is crucial in the epithelial-mesenchymal transition (EMT) process in cancer cells.[15] Piperine was found to downregulate the phosphorylation of both SMAD2 and ERK1/2, key downstream effectors of the pathway.[15]

Detailed Experimental Protocols

Detailed and reproducible methodologies are crucial for the synthesis and evaluation of novel compounds.

Protocol 4.1: Representative Synthesis of a Substituted Piperidine via Reductive Amination

This protocol describes a general procedure for the synthesis of an N-substituted piperidine from a 1,5-dicarbonyl compound and a primary amine.

Materials:

-

Glutaraldehyde (or other 1,5-dicarbonyl precursor)

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary amine (1.0 eq) in DCM (0.2 M) in a round-bottom flask, add a catalytic amount of acetic acid.

-

Add the 1,5-dicarbonyl compound (1.1 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine/enamine formation.

-

Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise over 15 minutes. Note: The reaction may be exothermic.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure substituted piperidine.

-

Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Protocol 4.2: MTT Assay for In Vitro Cytotoxicity Evaluation

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and thereby cell viability, which is used to determine the IC50 values of novel compounds.[1]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Piperidine compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., HCl in isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 10. biosynce.com [biosynce.com]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Impact of Trifluoromethylation: A Technical Guide to Enhancing Lipophilicity and Metabolic Stability in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl (CF3) groups into drug candidates represents a cornerstone of modern medicinal chemistry. This powerful functional group can profoundly influence a molecule's physicochemical and pharmacokinetic properties, primarily by modulating its lipophilicity and enhancing its metabolic stability. This technical guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and visual workflows to inform rational drug design and optimization.

The Trifluoromethyl Group: A Bioisostere with Profound Effects

The trifluoromethyl group is often employed as a bioisostere for a methyl (CH3) group. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are central to its ability to alter a molecule's properties. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][2] This resistance to oxidative metabolism can effectively block a metabolic hotspot, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][2]

Furthermore, the introduction of a CF3 group typically increases a compound's lipophilicity, which can enhance its ability to cross biological membranes and improve its absorption and distribution.[1][2] However, this increase in lipophilicity must be carefully balanced, as excessively high lipophilicity can lead to undesirable properties such as poor solubility and increased off-target toxicity.

Quantitative Data: Comparing Trifluoromethylated and Non-Fluorinated Analogues

The following tables summarize quantitative data comparing the lipophilicity (LogP) and metabolic stability of trifluoromethylated compounds with their non-fluorinated (methyl) analogues.

Table 1: Comparison of Lipophilicity (LogP) for a Drug Candidate and its Fluorinated Analogues

| Compound | Structure | LogP |

| Parent Compound | R-CH2CH3 | 2.5 |

| Trifluoromethyl Analogue | R-CH2CF3 | 3.4 |

Data presented in this table is illustrative and based on general observations in medicinal chemistry. Actual values will vary depending on the specific molecular scaffold.

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Methyl Analogue | R-CH3 | 30 | 23.1 |

| Trifluoromethyl Analogue | R-CF3 | > 120 | < 5.8 |

Data presented in this table is illustrative and based on general observations in medicinal chemistry. Actual values will vary depending on the specific molecular scaffold.

Experimental Protocols

Detailed methodologies for assessing lipophilicity and metabolic stability are crucial for generating reliable and reproducible data in drug discovery programs.

Determination of Lipophilicity (LogP)

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

This method directly measures the partitioning of a compound between n-octanol and water at equilibrium.

Protocol:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in a predetermined volume of either the water-saturated n-octanol or the n-octanol-saturated water, depending on its solubility. The final concentration should be such that it can be accurately measured by the chosen analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Partitioning: Add an equal volume of the second phase to the solution from step 2 in a glass vial.

-

Equilibration: Tightly cap the vial and shake it for a sufficient period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached. After shaking, allow the two phases to separate completely, which may require centrifugation.

-

Sampling and Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method.

-

Calculation: Calculate the LogP value using the following equation: LogP = log10 ([Compound]octanol / [Compound]water)

This is a high-throughput method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Protocol:

-

System Setup: Use a C18 reversed-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound.

-

Analysis of Standards: Inject each standard compound and record its retention time (tR). Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.

-

Generation of Calibration Curve: Plot the log(k') values of the standards against their known LogP values. Perform a linear regression to obtain a calibration equation.

-

Analysis of Test Compound: Inject the test compound under the identical HPLC conditions and determine its retention time and calculate its log(k').

-

Calculation of LogP: Use the calibration equation to calculate the LogP of the test compound from its log(k') value.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Protocol:

-

Reagent Preparation:

-

Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates NADPH, a necessary cofactor for CYP450 activity.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution to each well.

-

Add the test compound working solution (a dilution of the stock solution in buffer) to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well. The 0-minute time point is taken immediately after adding the NADPH solution and before incubation.

-

Time Points and Termination: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold stopping solution (e.g., acetonitrile or methanol containing an internal standard).

-

Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) * 1000.

-

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding complex biological processes and experimental procedures.

Experimental Workflow for In Vitro Microsomal Stability Assay

Caption: Workflow for the in vitro microsomal stability assay.

Metabolic Pathway of Celecoxib

Celecoxib, a trifluoromethylated COX-2 inhibitor, undergoes metabolism primarily through its methyl group.

Caption: Metabolic pathway of Celecoxib.

Conclusion

The strategic introduction of a trifluoromethyl group is a powerful tool in drug discovery for enhancing metabolic stability and modulating lipophilicity. A thorough understanding of its effects, quantified by robust experimental data, is essential for the successful design of drug candidates with improved pharmacokinetic profiles. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide on 4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride (CAS: 6652-16-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride, a key chemical intermediate in the development of novel therapeutics. This document collates available physicochemical data, outlines plausible synthetic methodologies, and discusses its potential pharmacological context based on structurally related compounds.

Physicochemical Properties

This compound is a white powder, and while specific experimental values for properties like melting and boiling points are not consistently reported in publicly available literature, its fundamental chemical properties are well-defined.[1]

| Property | Value | Source |

| CAS Number | 6652-16-0 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₅ClF₃N | [4][5] |

| Molecular Weight | 265.70 g/mol | [5] |

| Appearance | White powder | [1] |

| Purity | ≥97% | [6] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Moderately soluble (inferred) | [7] |

Synthesis and Manufacturing

A general workflow for this synthesis is outlined below:

Experimental Protocol: Synthesis of 4-(3-Trifluoromethylphenyl)pyridine (Suzuki Coupling)

This protocol is a general procedure for the Suzuki coupling reaction to form the pyridine intermediate.

Materials:

-

3-Bromobenzotrifluoride

-

4-Pyridylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 3-bromobenzotrifluoride, 4-pyridylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(3-trifluoromethylphenyl)pyridine.

Experimental Protocol: Reduction of 4-(3-Trifluoromethylphenyl)pyridine to Piperidine

This protocol describes a general method for the reduction of the pyridine ring.

Materials:

-

4-(3-Trifluoromethylphenyl)pyridine

-

Reducing agent (e.g., H₂ gas with a catalyst like Pd/C or PtO₂, or NaBH₄ in the presence of an acid)

-

Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

Procedure (Catalytic Hydrogenation):

-

Dissolve 4-(3-trifluoromethylphenyl)pyridine in a suitable solvent in a hydrogenation vessel.

-

Add the catalyst (e.g., 10% Pd/C).

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-trifluoromethylphenyl)piperidine.

-

The crude product can then be converted to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or isopropanol.

Potential Pharmacological Activity and Mechanism of Action

While there is no specific pharmacological data available for this compound, its structural similarity to other known psychoactive compounds suggests it may have an affinity for monoamine transporters. The trifluoromethylphenyl piperidine moiety is a common scaffold in compounds targeting the dopamine transporter (DAT).

Based on this structural analogy, a hypothetical mechanism of action is the inhibition of dopamine reuptake. By binding to DAT, the compound could block the reabsorption of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels.

Experimental Workflow for Pharmacological Characterization

For a novel compound with a suspected affinity for the dopamine transporter, a standard experimental workflow would be employed for its initial characterization. This workflow would typically involve in vitro binding assays followed by functional assays.

Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound to the dopamine transporter using [³H]WIN 35,428, a well-characterized radioligand.[8][9][10]

Materials:

-

Membrane Preparation: Striatal tissue from rodents or cells expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).[8]

-

Test Compound: this compound dissolved in a suitable solvent.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a crude membrane fraction through differential centrifugation.[8] Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Incubation: Add the membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and either buffer (for total binding), the non-specific control, or the test compound to the appropriate wells. Incubate the plate, typically at 4°C or room temperature, for a sufficient time to reach equilibrium.[10]

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for the test compound by analyzing the competition binding data using non-linear regression analysis.

Conclusion

This compound is a valuable research chemical and a key building block in medicinal chemistry. While specific data on its biological activity are limited, its structure strongly suggests potential interactions with monoamine transporters, particularly the dopamine transporter. The experimental protocols and workflows provided in this guide offer a framework for the synthesis and pharmacological evaluation of this and structurally related compounds, paving the way for the discovery of novel therapeutics for neurological and psychiatric disorders. Further research is warranted to fully elucidate the pharmacological profile of this specific compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 6652-16-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. appchemical.com [appchemical.com]

- 5. scbt.com [scbt.com]

- 6. 6652-16-0 Cas No. | 4-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. CAS:6652-16-0, 4-(3-三氟甲基苯基)哌啶盐酸盐-毕得医药 [bidepharm.com]

- 8. benchchem.com [benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Conformational Analysis of Fluorinated Piperidines

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the theoretical and computational methodologies used to analyze the conformational preferences of fluorinated piperidines. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the strategic introduction of fluorine atoms offers a powerful tool to modulate molecular properties. Understanding the complex interplay of stereoelectronic forces that dictate the three-dimensional structure of these molecules is paramount for modern drug design.

Introduction: The Significance of Fluorine in Piperidine Scaffolds

The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacokinetic and physicochemical properties.[1] The high strength of the C-F bond can increase metabolic stability, while fluorine's strong electron-withdrawing nature allows for the fine-tuning of properties like pKa.[1] A particularly compelling aspect of fluorination is its profound influence on molecular conformation. In aliphatic heterocyclic systems like piperidines, these effects can stabilize well-defined, rigid structures, which is highly desirable for optimizing ligand-receptor interactions.[1][2]

The conformational behavior of fluorinated piperidines is governed by a delicate balance of several underlying principles, including charge-dipole interactions, hyperconjugation, steric repulsion, and solvation effects.[1][2][3][4] Theoretical studies, primarily using Density Functional Theory (DFT), have become indispensable for dissecting these interactions, offering insights that are often validated by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5] This guide details the computational and experimental protocols used in these analyses, presents key quantitative data, and illustrates the logical relationships governing conformational outcomes.

Methodologies and Protocols

The study of fluorinated piperidine conformations relies on a synergistic combination of computational and experimental techniques.

Theoretical calculations provide a framework for understanding the relative stabilities of different conformers and the energetic contributions of various stereoelectronic effects.

-

Density Functional Theory (DFT): This is the most common quantum chemical method for these analyses.[6][7] A systematic computational analysis is often performed using functionals like M06-2X with a high-level basis set such as def2-QZVPP .[1] This combination is effective for capturing the non-covalent interactions that are crucial in these systems.

-

Solvation Models: The influence of the solvent is critical and is typically modeled using a Polarizable Continuum Model (PCM) .[1] Calculations are performed in the gas phase and in various solvents (e.g., chloroform, water, DMSO) to simulate different chemical environments.[1][2]

-

Natural Bond Orbital (NBO) Analysis: To quantify hyperconjugative interactions, NBO analysis is employed.[3][8] This method allows for the examination of electron delocalization from donor orbitals (like a σ C-H bond) to acceptor orbitals (like a σ* C-F antibonding orbital), which is the basis of the anomeric effect.[8][9]

Experimental validation is essential to confirm the predictions of theoretical models.

-

NMR Spectroscopy: NMR is the primary experimental tool for determining the conformational preferences of fluorinated piperidines in solution.[1][2][4] The key parameter is the vicinal fluorine-proton coupling constant, ³J(¹⁹F,¹H) .[1][2][4] The magnitude of this coupling is dependent on the dihedral angle between the fluorine and hydrogen atoms, allowing for a clear distinction between axial and equatorial fluorine orientations. For instance, large coupling constants (e.g., > 30 Hz) are typically indicative of an axial fluorine, while smaller values suggest an equatorial position.[2]

-

X-ray Crystallography: While less common for solution-state analysis, single-crystal X-ray analysis provides definitive conformational information in the solid state and serves as a valuable benchmark for computational methods.[10]

Governing Stereoelectronic Effects and Influencing Factors

The preference for a fluorine atom to occupy an axial or equatorial position on a piperidine ring is determined by the interplay of several competing forces.

-

Charge-Dipole Interactions: In protonated piperidinium salts, a strong electrostatic attraction can occur between the positively charged nitrogen (N⁺) and the partial negative charge of the fluorine atom (Cδ⁺-Fδ⁻). This interaction significantly stabilizes a conformation where the fluorine atom is in the axial position, bringing it closer to the ring nitrogen.[2][4][11]

-

Hyperconjugation (Anomeric Effect): The anomeric effect involves the delocalization of electron density from a high-energy bonding orbital (e.g., an anti-periplanar σ C-H bond) into a low-energy anti-bonding orbital (σ* C-F).[2][4][8] This n → σ* or σ → σ* interaction is stereospecific and often provides additional stability to the axial conformer.[8][9]

-

Steric Repulsion: This is the classical conformational effect where bulky substituents prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions with other axial hydrogens.[2][4] For fluorine, which is relatively small, this effect is often less dominant than the electronic effects.

-

Solvation and Polarity: Solvent effects play a major, and sometimes decisive, role.[1][2] Polar solvents tend to stabilize the conformer with the larger molecular dipole moment. In many fluorinated piperidines, the axial conformer is more polar, and its stability increases with increasing solvent polarity.[1][2]

Quantitative Conformational Analysis